molecular formula C23H22BrClO2 B12758912 Benzene, 1-bromo-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- CAS No. 83493-11-2

Benzene, 1-bromo-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy-

Cat. No.: B12758912
CAS No.: 83493-11-2
M. Wt: 445.8 g/mol
InChI Key: DCEYDROJSWIFOB-UHFFFAOYSA-N
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Description

  • This compound is a complex aryl halide with substituents on a benzene ring. Its systematic name is 1-bromo-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxybenzene .
  • The molecular formula is C₁₈H₁₆BrClO₂ , and its molar mass is approximately 319.68 g/mol .
  • It combines bromine, chlorine, and other functional groups, making it an interesting and versatile compound.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production Methods: These compounds are not commonly produced industrially, but they serve as valuable intermediates in organic synthesis.

  • Chemical Reactions Analysis

      Reactivity: These compounds undergo various reactions due to their functional groups.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Used as building blocks in organic synthesis.

      Biology and Medicine: Investigated for potential pharmacological properties.

      Industry: Limited industrial applications due to their complexity.

  • Mechanism of Action

    • Not extensively studied, but potential targets include cellular receptors or enzymes.
    • Further research is needed to understand its precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds: Other halogenated benzenes, such as bromochlorobenzenes and related derivatives.

    Properties

    CAS No.

    83493-11-2

    Molecular Formula

    C23H22BrClO2

    Molecular Weight

    445.8 g/mol

    IUPAC Name

    1-bromo-2-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-4-phenoxybenzene

    InChI

    InChI=1S/C23H22BrClO2/c1-23(2,18-8-10-19(25)11-9-18)16-26-15-17-14-21(12-13-22(17)24)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3

    InChI Key

    DCEYDROJSWIFOB-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(COCC1=C(C=CC(=C1)OC2=CC=CC=C2)Br)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

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